Home > Products > Screening Compounds P132206 > 2,4-Difluoroquinazoline
2,4-Difluoroquinazoline - 56595-10-9

2,4-Difluoroquinazoline

Catalog Number: EVT-515231
CAS Number: 56595-10-9
Molecular Formula: C8H4F2N2
Molecular Weight: 166.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-5,6-difluoroquinazoline

  • Compound Description: This compound is a di-halogenated and di-aminated quinazoline derivative. It is synthesized by reacting 2,3,6-trifluorobenzonitrile with guanidine carbonate. Surprisingly, this reaction exclusively yields 2,4-diamino-5,6-difluoroquinazoline despite the presence of fluorine atoms at multiple positions in the starting material []. This highlights the regioselectivity of the reaction.

2,4-Diamino-6,7-difluoroquinazoline

  • Compound Description: This compound is another di-halogenated and di-aminated quinazoline derivative. It is synthesized through a similar reaction to the previous compound, utilizing the appropriately substituted trifluorobenzonitrile precursor [].

2,4-Diamino-7,8-difluoroquinazoline

  • Compound Description: This compound is another isomeric di-halogenated and di-aminated quinazoline derivative. It is synthesized through the same methodology as the previous two compounds, showcasing the versatility of this reaction in accessing various difluoroquinazoline isomers [].

5-Fluoro-2,4,8-triaminoquinazoline

  • Compound Description: This compound is a tri-aminated quinazoline derivative incorporating a single fluorine atom. Unlike the previous compounds, it is synthesized using 3-amino-2,6-difluorobenzonitrile as the starting material, demonstrating the importance of substituent selection in influencing product outcome [].

8-Chloro-2,4-diamino-5-fluoroquinazoline

  • Compound Description: This compound is a derivative of 5-fluoro-2,4,8-triaminoquinazoline. It is synthesized through the Sandmeyer reaction, highlighting a common method for halogenating aromatic amines []. This compound incorporates both chlorine and fluorine atoms in its structure.

2,4-Diamino-8-fluoro-6-nitroquinazoline

  • Compound Description: This compound introduces a nitro group onto the quinazoline framework, demonstrating the potential for further functionalization. It is synthesized by nitrating 2,4-diamino-8-fluoroquinazoline, showcasing the reactivity of this scaffold toward electrophilic aromatic substitution [].

8-Fluoro-2,4,6-triaminoquinazoline

  • Compound Description: This tri-aminated quinazoline derivative is produced by reducing the nitro group of 2,4-diamino-8-fluoro-6-nitroquinazoline [], illustrating a common method for converting nitro groups to amines.

6-Chloro-2,4-diamino-8-fluoroquinazoline

  • Compound Description: This compound is synthesized from 8-fluoro-2,4,6-triaminoquinazoline using the Sandmeyer reaction, demonstrating the versatility of this reaction in incorporating different halogens into the quinazoline framework [].

7-Fluoro-2,4,6-triaminoquinazoline

  • Compound Description: This compound is synthesized through a similar reaction sequence as 8-fluoro-2,4,6-triaminoquinazoline, starting with 7-fluoro-2,4-diaminoquinazoline, demonstrating the applicability of this synthetic route for different isomers [].

6-Chloro-2,4-diamino-7-fluoroquinazoline

  • Compound Description: This compound is the final product in a series of reactions starting from 7-fluoro-2,4-diaminoquinazoline, further showcasing the potential for structural modifications within this class of compounds [].
Synthesis Analysis

The synthesis of 2,4-difluoroquinazoline can be achieved through several methods, often involving the introduction of fluorine atoms into the quinazoline framework. One common approach includes:

  1. Starting Materials: The synthesis typically begins with 2-amino-4,5-difluorobenzoic acid.
  2. Reagents: Potassium cyanate and various coupling agents are used in the reaction.
  3. Conditions: The reaction is usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures (around 60-80 °C) to facilitate the formation of the quinazoline ring.

A representative synthesis might involve:

  • Reacting 2-amino-4,5-difluorobenzoic acid with potassium cyanate in a solvent like acetic acid or dimethylformamide.
  • Heating the mixture to promote cyclization, yielding 2,4-difluoroquinazoline with varying yields depending on the specific reaction conditions and purification methods employed .
Molecular Structure Analysis

The molecular structure of 2,4-difluoroquinazoline consists of a quinazoline core where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions. The molecular formula is C8H6F2N2C_8H_6F_2N_2, and it features:

Chemical Reactions Analysis

2,4-Difluoroquinazoline can undergo various chemical reactions due to its functional groups:

  1. Substitution Reactions: The fluorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions, which can lead to derivatives with different biological activities.
  2. Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, allowing for the synthesis of more complex organic molecules.
  3. Reduction Reactions: Under certain conditions, 2,4-difluoroquinazoline can be reduced to form other derivatives like dihydroquinazolines.

The specific conditions for these reactions vary widely but often involve catalysts such as palladium for coupling reactions or reducing agents like lithium aluminum hydride for reductions .

Mechanism of Action

The mechanism of action of 2,4-difluoroquinazoline primarily involves its interaction with biological targets such as enzymes or receptors:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cellular signaling pathways related to cancer proliferation. This inhibition can lead to decreased cell growth and increased apoptosis in cancer cells.
  • Binding Affinity: Studies have shown that fluorinated compounds often exhibit enhanced binding affinity due to increased lipophilicity and altered electronic properties.

Quantitative structure-activity relationship (QSAR) models may be employed to predict its biological activity based on structural modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-difluoroquinazoline include:

  • Molecular Weight: Approximately 180.14 g/mol.
  • Melting Point: Typically ranges from 70 °C to 80 °C.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and acetonitrile; limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze the quinazoline ring.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry .

Applications

2,4-Difluoroquinazoline has several notable applications:

  1. Pharmaceutical Development: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth.
  2. Material Science: Utilized as a building block for synthesizing novel materials with unique electronic properties.
  3. Biological Research: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

Research continues into optimizing its synthesis and expanding its applications across various fields including medicinal chemistry and materials science .

Introduction to Quinazoline Derivatives in Modern Chemistry

Historical Evolution of Quinazoline-Based Scaffolds in Drug Discovery

Quinazoline derivatives have evolved from botanical curiosities to cornerstone scaffolds in medicinal chemistry since the isolation of the first naturally occurring quinazoline alkaloid, vasicine (peganine), from Adhatoda vasica in 1888 [6] [8]. This bicyclic heterocycle—comprising a benzene ring fused to pyrimidine—gained synthetic accessibility through landmark routes like the Niementowski reaction (anthranilic acid condensation with amides) and Grimmel-Guinther-Morgan synthesis [8]. By the mid-20th century, researchers recognized quinazoline’s versatility in drug design, leading to FDA-approved agents such as the antihypertensive prazosin (1976) and the anticancer kinase inhibitor gefitinib (2003) [6] [8]. The scaffold’s dominance in polypharmacology stems from its ability to accommodate diverse substituents at positions 2, 4, 6, and 7, enabling precise modulation of target binding and pharmacokinetics. Over 200 natural and synthetic quinazoline-based compounds now demonstrate bioactivities spanning antiviral, antibacterial, and antitumor applications [8].

Table 1: Milestones in Quinazoline-Based Drug Development

YearCompoundTherapeutic AreaSignificance
1888Vasicine (Peganine)BronchodilatorFirst isolated quinazoline alkaloid
1976PrazosinHypertensionα1-Adrenergic antagonist
1996RaltitrexedColorectal CancerThymidylate synthase inhibitor
2003GefitinibNon-Small Cell Lung CancerEGFR tyrosine kinase inhibitor
2014IdelalisibLeukemia/LymphomaPI3Kδ inhibitor (contains quinazolinone core)
2021PARP-1 Inhibitors*Breast CancerQuinazoline-2,4(1H,3H)-dione derivatives [1]

*Example: Compound 24 (IC₅₀ PARP-1 = 0.51 nM)

Structural Significance of Fluorine Substitution in Heterocyclic Systems

Fluorination strategically enhances drug-like properties by altering electronic distribution, lipophilicity, and metabolic stability. Fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) allow it to:

  • Modulate pKₐ: Electron-withdrawing effects stabilize adjacent functional groups (e.g., amines), enhancing membrane permeability [5].
  • Improve Binding Affinity: Fluorine forms electrostatic interactions with enzyme catalytic sites via orthogonal multipolar contacts or C–F‧‧‧H–N hydrogen bonds [5] [9].
  • Block Metabolic Hotspots: Replaces labile C–H bonds, reducing oxidative dealkylation or hydroxylation [5].

In quinazolines, fluorine positioning is critical. The 2,4-difluoro pattern uniquely mimics adenosine’s ribose binding conformation in kinase and PARP active sites. For instance, in PARP-1 inhibitors, 2,4-difluoroquinazoline derivatives engage the adenine-ribose binding site (AD site) via water-bridged H-bonds and hydrophobic contacts, as confirmed by X-ray crystallography [1]. Similarly, antifungal agents like albaconazole leverage 2,4-difluorophenyl groups to optimize target engagement with fungal CYP51 [2].

Table 2: Impact of Fluorine Substituents on Quinazoline Bioactivity

Substituent PatternTargetEffect on ActivityMechanistic Insight
2-FluoroEGFR Kinase5-fold ↑ affinity vs. unsubstituted quinazolineEnhanced H-bonding with Met793
6-FluoroThymidylate SynthaseImproved cellular uptake (log P reduction)Decreased π-π stacking off-target binding
2,4-DifluoroPARP-1IC₅₀ = 0.51 nM (vs. 23.11 nM for PARP-2)Adenine-ribose site mimicry [1]
2,4-DifluorophenylFungal CYP51 (Albaconazole)MIC₉₀ = 0.25 µg/mL vs. Candida albicansOptimal hydrophobic contact with heme propionate [2]

Role of 2,4-Difluoroquinazoline in Addressing Drug Resistance Mechanisms

Drug resistance—driven by target mutations, efflux pumps, or DNA repair upregulation—demands innovative chemotypes. 2,4-Difluoroquinazoline derivatives counteract resistance through three validated strategies:

  • Prolonged Target Residence Time: In PARP inhibitors, 3-substituted piperazine-linked quinazoline-2,4-diones (e.g., Compound 24) exhibit >45-fold longer residence time on PARP-1 than PARP-2. This delays catalytic recovery in DNA repair-deficient cancer cells, potentiating synthetic lethality even in BRCA-mutated tumors resistant to platinum therapies [1].
  • Multi-Target Engagement: Hybrid molecules like quinazoline-dithioacetal conjugates (e.g., Compound 4b) disrupt viral replication at both RNA polymerase and capsid assembly stages. Against Cucumber Mosaic Virus (CMV), such derivatives achieve EC₅₀ = 248.6 µg/mL by inducing host systemic acquired resistance (SAR) pathways—upregulating pathogenesis-related (PR) proteins and chlorophyll synthesis [9].
  • Overcoming Efflux Transport: Fluorination mitigates P-glycoprotein (P-gp) recognition. 2,4-Difluoroquinazolines maintain sub-µM IC₅₀ in gefitinib-resistant NSCLC lines (H1975 with T790M-EGFR mutation) by avoiding steric clashes with efflux pump substrate pockets [7].

Table 3: Resistance Mechanisms Addressed by 2,4-Difluoroquinazoline Derivatives

Resistance MechanismRepresentative CompoundActivity ProfileBiological Validation
PARP-1 Catalytic ReactivationCompound 24 [1]PARP-1 IC₅₀ = 0.51 nM; Residence time >24 hComplete tumor regression in BRCA1⁻/⁻ xenografts
Viral RNA RecombinationCompound 4b [9]EC₅₀ (CMV) = 248.6 µg/mLInduces PR-1a expression in tobacco plants (2.8-fold)
EGFR-T790M MutationAZD9291 Analogues [4]IC₅₀ = 1.28 nM vs. H1975 cellsCovalent Cys797 engagement, irreversible inhibition
Kinase Gatekeeper MutationsIspinesib Hybrids [7]Kinesin Eg5 inhibition (Kᵢ = 3.2 nM)Bypasses ATP-binding site mutations via allostery

Properties

CAS Number

56595-10-9

Product Name

2,4-Difluoroquinazoline

IUPAC Name

2,4-difluoroquinazoline

Molecular Formula

C8H4F2N2

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H4F2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H

InChI Key

NTBWWUHBVFUMLG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.